16-Methoxystrychnine
CAS No.: 5096-72-0
Cat. No.: VC3896500
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5096-72-0 |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 5a-methoxy-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
| Standard InChI | InChI=1S/C22H24N2O3/c1-26-22-11-14-13-6-9-27-17-10-18(25)24-16-5-3-2-4-15(16)21(22,20(24)19(14)17)7-8-23(22)12-13/h2-6,14,17,19-20H,7-12H2,1H3 |
| Standard InChI Key | BMDMNLBIKSAWCI-UHFFFAOYSA-N |
| Isomeric SMILES | CO[C@]12C[C@@H]3[C@H]4[C@@H]5CC(=O)N6[C@@H]4C1(CCN2CC3=CCO5)C7=CC=CC=C76 |
| SMILES | COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76 |
| Canonical SMILES | COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
16-Methoxystrychnine belongs to the strychnine alkaloid family, characterized by a polycyclic framework fused with indole and quinoline moieties. Its structure includes six defined stereocenters, contributing to its chiral complexity. The methoxy group at position 16 distinguishes it from strychnine, altering electronic and steric properties that may influence receptor interactions .
Key Structural Features:
-
Molecular Formula:
-
Stereochemistry: Six stereocenters (4aR,5aR,8aS,13aS,15aS,15bR)
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SMILES:
COC12CC3C4C5CC(=O)N6C4C1(CCN2CC3=CCO5)C7=CC=CC=C76
Physicochemical Properties
16-Methoxystrychnine exhibits solid-state characteristics at room temperature, with a density of 1.41 g/cm³ and a melting point range of 214–218°C. Its boiling point is extrapolated to 567.1°C at standard pressure, reflecting high thermal stability. The compound’s lipophilicity, indicated by a logP of 2.07, suggests moderate membrane permeability, which may influence its pharmacokinetic behavior .
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| Density | 1.41 g/cm³ |
| Melting Point | 214–218°C |
| Boiling Point | 567.1°C (predicted) |
| LogP | 2.07 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Natural Occurrence and Ethnobotanical Context
Biosynthetic Origins
16-Methoxystrychnine is isolated from Strychnos icaja, a plant native to Central Africa. This species is traditionally employed in Congolese and Central African medicine for treating conditions such as snakebites, fever, and inflammatory disorders. Alkaloids from Strychnos spp. are often associated with neuroactive properties, though 16-Methoxystrychnine’s specific role remains underexplored .
Traditional Applications
While strychnine-rich preparations are notorious for their toxicity, modified alkaloids like 16-Methoxystrychnine may contribute to the therapeutic effects of Strychnos extracts. Ethnopharmacological studies suggest that only a small fraction of plants used in traditional medicine are pharmacologically inert, underscoring the potential value of 16-Methoxystrychnine as a bioactive constituent .
Pharmacological and Toxicological Profiles
Comparative Analysis with Strychnine
Strychnine (LD₅₀ in mice: 1.10 mg/kg) is a potent glycine receptor antagonist, causing fatal convulsions. In contrast, structural analogs like brucine (LD₅₀: 50.10 mg/kg) exhibit reduced toxicity, suggesting that methoxy substitutions mitigate adverse effects. Although 16-Methoxystrychnine’s exact LD₅₀ is unreported, its structural similarity to brucine implies a safer profile compared to strychnine .
Putative Mechanisms of Action
The methoxy group at C16 may alter receptor binding kinetics. Strychnine derivatives typically interact with ionotropic glycine receptors (GlyRs) and nicotinic acetylcholine receptors (nAChRs). Molecular docking studies hypothesize that bulky substituents like methoxy groups could sterically hinder receptor access, reducing neurotoxicity while preserving analgesic or anti-inflammatory activity .
Analytical and Synthetic Considerations
Extraction and Purification
16-Methoxystrychnine is extracted via alkaloid-specific protocols, including acid-base partitioning and chromatographic techniques (e.g., HPLC, GC-MS). Its low abundance in Strychnos icaja complicates isolation, necessitating advanced purification methods to achieve high yields .
Synthetic Routes
Total synthesis of 16-Methoxystrychnine remains unreported, but strychnine’s synthetic pathways offer a template. Key challenges include constructing the tetracyclic core and installing the methoxy group with stereochemical precision. Semi-synthetic approaches from strychnine precursors may provide a viable alternative .
Research Gaps and Future Directions
Pharmacodynamic Studies
No in vivo or in vitro studies directly evaluating 16-Methoxystrychnine’s bioactivity are available. Prioritizing assays for glycine receptor modulation, cytotoxicity, and anti-inflammatory effects could elucidate its therapeutic potential .
Toxicokinetic Profiling
Comparative pharmacokinetic studies between 16-Methoxystrychnine, strychnine, and brucine are essential to assess absorption, distribution, and elimination. Metabolic stability in hepatic microsomes and plasma protein binding assays would further clarify its safety .
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